5-Bromo-2-(p-tolyloxy)pyridine
Description
5-Bromo-2-(p-tolyloxy)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 5-position and a p-tolyloxy (4-methylphenoxy) group at the 2-position of the pyridine ring. The bromine atom serves as a reactive site for further functionalization via cross-coupling reactions, while the p-tolyloxy group contributes steric and electronic effects that influence reactivity and intermolecular interactions .
Properties
IUPAC Name |
5-bromo-2-(4-methylphenoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-9-2-5-11(6-3-9)15-12-7-4-10(13)8-14-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUCAUFWNOCPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(p-tolyloxy)pyridine typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of the Aryl Halide: The starting material, 5-bromo-2-chloropyridine, is reacted with 4-methylphenol in the presence of a base such as potassium carbonate.
Coupling Reaction: The aryl halide is then subjected to Suzuki–Miyaura coupling with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate or sodium hydroxide. The reaction is typically carried out in an organic solvent such as toluene or ethanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient catalysts, recycling solvents, and implementing continuous flow processes.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(p-tolyloxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group on the phenoxy ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products:
Substitution Reactions: Yield various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Produce aldehydes or carboxylic acids.
Reduction Reactions: Result in the formation of amines.
Scientific Research Applications
Chemistry: 5-Bromo-2-(p-tolyloxy)pyridine is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets, including enzymes and receptors.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities. It serves as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. It is also employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(p-tolyloxy)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The bromine atom and the phenoxy group play crucial roles in determining the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Structural and Electronic Variations
The following table summarizes key structural features and properties of 5-Bromo-2-(p-tolyloxy)pyridine and its analogs:
Physicochemical Properties
- Electronic Effects : The p-tolyloxy group in this compound is electron-donating, activating the pyridine ring for electrophilic substitution. In contrast, the trifluoromethoxy group in its analog () is strongly electron-withdrawing, deactivating the ring and directing further reactions meta to the substituent.
- Boiling Points : 5-Bromo-2-(difluoromethoxy)pyridine has a relatively high boiling point (194°C) due to polar interactions from the difluoromethoxy group .
Key Differentiators
- Core Heterocycle: Pyridine vs. pyrimidine cores (e.g., ) alter solubility and hydrogen-bonding capacity.
- Substituent Effects :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
